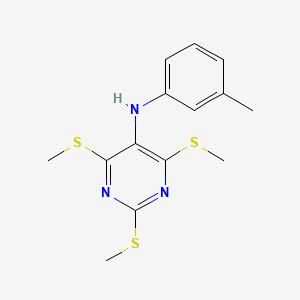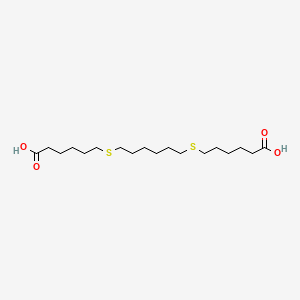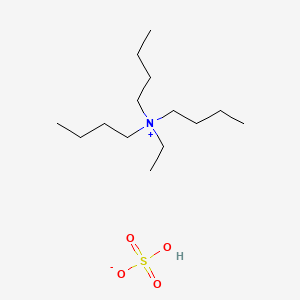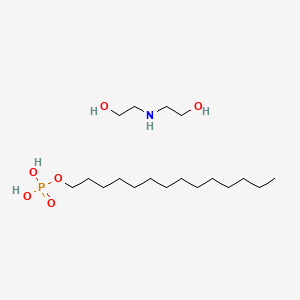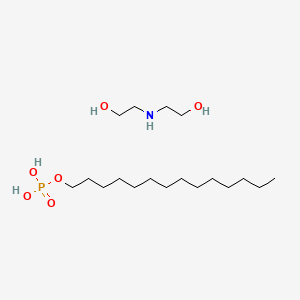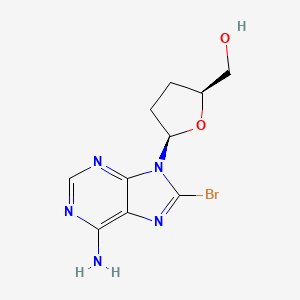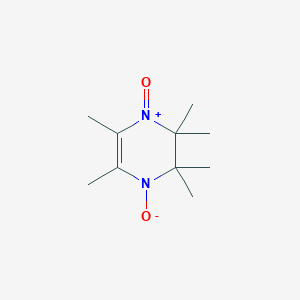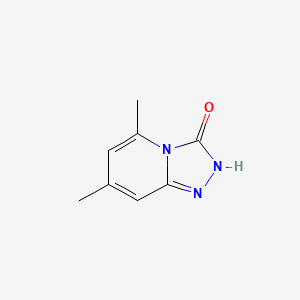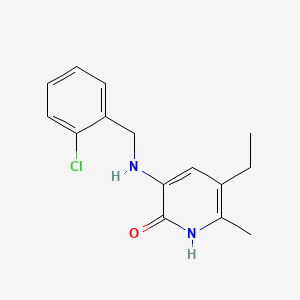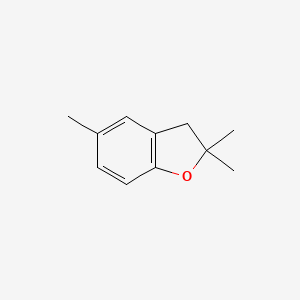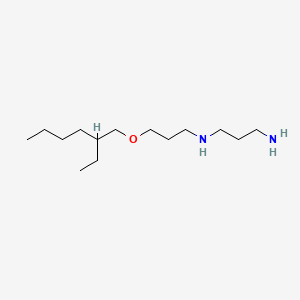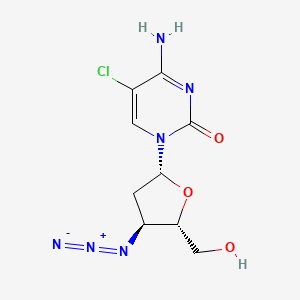
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in agriculture, medicine, and industrial chemistry. This compound, in particular, may have unique properties due to the presence of the chloroethyl and thenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea typically involves the reaction of 2-chloroethylamine with alpha-methyl-3-thenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Could be explored for its therapeutic potential, particularly in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea would depend on its specific interactions with molecular targets. For example, if it has biological activity, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group could be involved in alkylation reactions, which are known to affect DNA and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-(3-thenyl)urea: Lacks the alpha-methyl group, which may affect its reactivity and properties.
1-(2-Bromoethyl)-3-(alpha-methyl-3-thenyl)urea: Similar structure but with a bromoethyl group instead of chloroethyl, which may influence its chemical behavior.
1-(2-Chloroethyl)-3-(alpha-methyl-2-thenyl)urea: Variation in the position of the thenyl group, potentially altering its properties.
Uniqueness
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
102433-60-3 |
|---|---|
Fórmula molecular |
C9H13ClN2OS |
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1-thiophen-3-ylethyl)urea |
InChI |
InChI=1S/C9H13ClN2OS/c1-7(8-2-5-14-6-8)12-9(13)11-4-3-10/h2,5-7H,3-4H2,1H3,(H2,11,12,13) |
Clave InChI |
PJGQEELZELMSLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC=C1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



